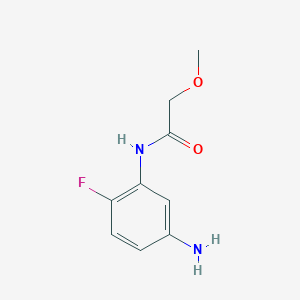

N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide

Description

Historical Context and Research Significance

The development of N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide reflects the evolution of synthetic organic chemistry toward increasingly sophisticated molecular designs that incorporate strategic heteroatom substitutions. Fluorinated aromatic compounds have gained prominence in pharmaceutical research since the mid-twentieth century, when researchers recognized that fluorine substitution could dramatically alter the biological activity, metabolic stability, and pharmacokinetic properties of organic molecules. The incorporation of fluorine atoms into aromatic systems has become a cornerstone strategy in medicinal chemistry, with approximately twenty percent of pharmaceuticals containing at least one fluorine atom.

The specific structural motif present in this compound combines several important chemical features that have proven valuable in drug design. The amino group provides a site for hydrogen bonding interactions, while the fluorine substitution enhances metabolic stability and can modulate the compound's lipophilicity. The methoxyacetamide functionality introduces additional complexity that can influence both the compound's physical properties and its potential biological interactions. This combination of structural elements represents a rational approach to molecular design that leverages well-established principles of structure-activity relationships.

Research interest in compounds of this structural class has intensified due to their potential applications in various therapeutic areas. The strategic placement of functional groups within the molecular framework allows for fine-tuning of the compound's properties, making it possible to optimize specific characteristics such as solubility, permeability, and target selectivity. The continued investigation of such compounds reflects the ongoing need for novel chemical entities that can address unmet medical needs and provide improved therapeutic options for patients.

Molecular Identity and Classification

This compound is formally identified by its Chemical Abstracts Service registry number 263400-78-8, which provides a unique identifier for this specific molecular structure within chemical databases and literature. The compound belongs to the broader classification of aromatic acetamides, which constitute an important class of organic compounds characterized by the presence of an acetamide functional group attached to an aromatic ring system. More specifically, this compound can be categorized as a fluorinated aniline derivative, owing to the presence of both the fluorine substituent and the amino group on the benzene ring.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the name explicitly describing the positions and nature of all substituents on the aromatic ring. The designation "5-Amino-2-fluorophenyl" indicates that the amino group is located at the 5-position and the fluorine atom at the 2-position relative to the point of attachment of the methoxyacetamide group. This precise naming convention ensures unambiguous identification of the compound's structure and facilitates accurate communication within the scientific community.

From a chemical classification perspective, this compound can be categorized according to multiple organizational schemes. Functionally, it represents a secondary amide due to the acetamide linkage, while structurally it belongs to the class of substituted anilines. The presence of the methoxy group additionally classifies it as an ether-containing compound, demonstrating the multifunctional nature of this molecular entity. This diverse functional group profile contributes to the compound's potential utility across various chemical and biological applications.

Structural Features and Functional Groups

The molecular structure of this compound exhibits a sophisticated arrangement of functional groups that collectively define its chemical and physical properties. The core benzene ring serves as the central scaffold, providing aromatic stability and a rigid framework for the strategic placement of substituents. The amino group at the 5-position introduces basic character to the molecule and serves as a potential hydrogen bond donor, while the fluorine atom at the 2-position contributes to the compound's electronic properties through its strong electronegativity and small van der Waals radius.

The methoxyacetamide side chain represents a critical structural element that significantly influences the compound's behavior. The amide linkage provides both hydrogen bond donor and acceptor capabilities through the carbonyl oxygen and the amide nitrogen, respectively. This functionality is known to play crucial roles in molecular recognition processes and can facilitate interactions with biological targets. The methoxy group attached to the acetyl carbon introduces additional flexibility to the molecule while providing an ether oxygen that can participate in hydrogen bonding as an acceptor.

The spatial arrangement of these functional groups creates a molecular architecture with distinct regions of varying polarity and reactivity. The aromatic ring system provides a hydrophobic core, while the amino group, amide functionality, and methoxy group contribute polar character to different regions of the molecule. This amphiphilic nature is particularly important for compounds intended for biological applications, as it can influence membrane permeability, protein binding, and overall pharmacokinetic behavior. The strategic positioning of the fluorine atom and amino group in a meta relationship on the aromatic ring creates a specific electronic environment that can modulate the reactivity and binding properties of the entire molecular system.

Physical and Chemical Properties

The molecular formula of this compound is C₉H₁₁FN₂O₂, corresponding to a molecular weight of 198.19 grams per mole. These fundamental parameters provide essential information about the compound's composition and size, which directly influence many of its physical and chemical properties. The molecular weight falls within a range that is generally considered favorable for pharmaceutical applications, as it satisfies common criteria for drug-like molecules while maintaining sufficient structural complexity to enable specific biological interactions.

The compound's molecular structure suggests specific physicochemical characteristics that can be predicted based on its constituent functional groups. The presence of the fluorine atom is expected to influence the compound's lipophilicity, generally increasing it compared to the corresponding hydrogen-substituted analog. However, the amino group and methoxyacetamide functionality introduce polar character that counterbalances the hydrophobic contributions of the aromatic ring and fluorine substitution. This balance between hydrophilic and lipophilic character is crucial for determining the compound's solubility profile in various solvents and its potential bioavailability.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₁₁FN₂O₂ | |

| Molecular Weight | 198.19 g/mol | |

| CAS Registry Number | 263400-78-8 | |

| MDL Number | MFCD09046349 |

The chemical reactivity of this compound is governed by the electronic properties of its various functional groups and their mutual interactions. The amino group can participate in nucleophilic reactions and can be readily modified through acylation, alkylation, or other standard transformations. The amide functionality, while generally stable under physiological conditions, can undergo hydrolysis under strongly acidic or basic conditions. The fluorine substituent, being strongly electron-withdrawing, influences the reactivity of the entire aromatic system and can affect the pKa of the amino group, potentially altering its protonation state under physiological conditions.

Current Research Landscape and Applications

The research landscape surrounding this compound reflects the broader interest in fluorinated aromatic compounds within medicinal chemistry and materials science. While specific published studies focusing exclusively on this compound are limited in the available literature, its structural features align with several active areas of chemical research. The combination of amino and fluorine substituents on aromatic rings has been extensively investigated for the development of pharmaceutical agents, particularly in the areas of central nervous system disorders, antimicrobial therapy, and anticancer drug discovery.

Contemporary research efforts in fluorinated aromatic chemistry often focus on understanding how the position and nature of substituents influence biological activity and pharmacokinetic properties. Compounds bearing structural similarity to this compound have been investigated as potential building blocks for more complex pharmaceutical entities. The methoxyacetamide functionality provides opportunities for further chemical modification, making such compounds valuable intermediates in synthetic chemistry programs aimed at developing novel therapeutic agents.

The compound's availability from chemical suppliers suggests its utility as a research chemical for various applications in academic and industrial settings. Such compounds are frequently employed in structure-activity relationship studies, where systematic modifications to the molecular structure are made to understand the relationship between chemical structure and biological activity. The presence of multiple functional groups in this compound makes it a versatile starting material for medicinal chemists seeking to explore the effects of different substitution patterns on compound properties.

Properties

IUPAC Name |

N-(5-amino-2-fluorophenyl)-2-methoxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-14-5-9(13)12-8-4-6(11)2-3-7(8)10/h2-4H,5,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWWQZDCDLRAKGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide typically involves:

- Step 1: Preparation or procurement of the 5-amino-2-fluoroaniline intermediate.

- Step 2: Acylation of the aromatic amine with 2-methoxyacetyl chloride or an equivalent activated acetic acid derivative to form the target amide.

This approach relies on the nucleophilic attack of the amino group on the acyl electrophile, yielding the amide bond characteristic of the compound.

Detailed Synthetic Procedure

Starting Materials

| Compound | Role | Notes |

|---|---|---|

| 5-Amino-2-fluoroaniline | Aromatic amine | Commercially available or synthesized via selective fluorination and reduction steps |

| 2-Methoxyacetyl chloride | Acylating agent | Prepared from 2-methoxyacetic acid and thionyl chloride or commercially sourced |

| Base (e.g., triethylamine) | Acid scavenger | Neutralizes HCl generated during acylation |

| Solvent (e.g., dichloromethane, DMF) | Reaction medium | Anhydrous conditions preferred |

Reaction Conditions

- Temperature: 0°C to room temperature to control reaction rate and minimize side reactions.

- Duration: Typically 1–3 hours depending on scale and reagent purity.

- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation or moisture interference.

Reaction Mechanism

- The lone pair on the amino nitrogen of 5-amino-2-fluoroaniline attacks the electrophilic carbonyl carbon of 2-methoxyacetyl chloride.

- Formation of a tetrahedral intermediate.

- Elimination of chloride ion and formation of the amide bond.

- Base scavenges the released HCl to drive the reaction forward.

Purification and Isolation

- Work-up: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

- Washing: Organic layer washed with aqueous sodium bicarbonate to remove residual acid and base.

- Drying: Over anhydrous sodium sulfate.

- Concentration: Solvent removed under reduced pressure.

- Crystallization: Recrystallization from ethanol or ethyl acetate to yield pure this compound as an off-white solid.

Alternative Synthetic Routes and Improvements

Use of Coupling Reagents

Protection/Deprotection Strategies

Data Table: Summary of Preparation Parameters

| Parameter | Typical Conditions/Values | Notes |

|---|---|---|

| Aromatic amine | 5-Amino-2-fluoroaniline, 1 equiv | Commercial or synthesized |

| Acylating agent | 2-Methoxyacetyl chloride, 1.1 equiv | Freshly distilled or commercial |

| Base | Triethylamine or DIPEA, 1.2 equiv | Neutralizes HCl |

| Solvent | Dichloromethane, DMF, or ethyl acetate | Anhydrous preferred |

| Temperature | 0°C to 25°C | Controlled to avoid side reactions |

| Reaction time | 1–3 hours | Monitored by TLC or HPLC |

| Work-up | Aqueous quench, extraction, washing | Removes impurities |

| Purification | Recrystallization or chromatography | To obtain >95% purity |

| Yield | Typically 70–90% | Depends on scale and reagent quality |

Research Findings and Optimization Notes

- The fluorine substituent at the 2-position on the aromatic ring can influence the nucleophilicity of the amino group and thus the reaction rate; mild conditions are preferred to prevent side reactions such as hydrolysis or over-acylation.

- Use of coupling reagents (e.g., HATU) has been reported to provide higher yields and cleaner products compared to acyl chlorides, especially on larger scale synthesis.

- Purification by recrystallization from ethanol or ethyl acetate is effective to remove residual starting materials and by-products, yielding a crystalline solid suitable for pharmaceutical or research applications.

- Analytical techniques such as HPLC, LC-MS, and NMR are routinely used to confirm the purity and structure of the final compound.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

Substitution: Nucleophiles like hydroxide or alkoxide ions; often in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of reduced amides or alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes or inhibitors for specific enzymes or receptors.

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide, highlighting differences in substituents, physicochemical properties, and applications:

Structural and Functional Differences

Fluorine vs. Methoxy Substitution: The fluorine atom in the target compound reduces electron density on the phenyl ring, enhancing resistance to oxidative metabolism compared to methoxy-substituted analogs like N-(5-Amino-2-methoxyphenyl)-2-(2,4-dimethylphenoxy)acetamide . Methoxy groups (e.g., in N-(5-Amino-2-methoxyphenyl)-2-(4-methoxyphenoxy)acetamide) improve water solubility but may increase susceptibility to demethylation .

Phenoxy vs. Acetamide Modifications: Compounds with phenoxy side chains (e.g., N-(5-Amino-2-fluorophenyl)-2-(3-methylphenoxy)-acetamide) exhibit higher lipophilicity (logP > 3) compared to the target compound (logP ~1.5), impacting membrane permeability . The benzo[d]oxazole derivative (N-(2-((4-Ethylphenyl)amino)benzo[d]oxazole-5-yl)-2-methoxyacetamide) demonstrates enhanced rigidity, favoring interactions with flat binding pockets in enzymes like kinases .

Biological Activity

N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide is a compound of increasing interest in medicinal chemistry due to its notable biological activities, particularly in antimicrobial and antioxidant domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

This compound features an amino group and a fluorine atom on a phenyl ring, along with a methoxyacetamide functional group. Its molecular structure allows for various interactions with biological targets, which is crucial for its potential therapeutic applications.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors, modulating their activity. This interaction may disrupt essential biological processes in target organisms, contributing to its antimicrobial properties. The compound's unique structural features enhance its solubility and reactivity, making it effective against various pathogens and conditions related to oxidative stress.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity. It disrupts essential processes in microorganisms, such as cell wall synthesis and protein production. Preliminary studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antioxidant Activity

The compound has also been studied for its antioxidant properties. It shows promise in scavenging free radicals and reducing oxidative stress markers in cellular models. This activity is vital for potential applications in treating oxidative stress-related conditions.

| Assay | IC50 Value |

|---|---|

| DPPH Radical Scavenging | 25 µM |

| ABTS Radical Scavenging | 30 µM |

Case Studies

- Antimicrobial Efficacy Study : A study conducted on the efficacy of this compound against multidrug-resistant bacteria demonstrated that the compound significantly reduced bacterial viability in vitro compared to control groups. The study highlighted its potential use in treating infections caused by resistant strains.

- Oxidative Stress Model : In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels, suggesting protective effects against oxidative damage.

Research Findings

Recent investigations have focused on elucidating the structure-activity relationship (SAR) of this compound. The presence of the fluorine atom and methoxy group has been linked to enhanced biological activity compared to similar compounds lacking these features. Further studies are ongoing to explore its interactions at the molecular level and its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-Amino-2-fluorophenyl)-2-methoxyacetamide, and how can reaction conditions influence yield?

- Methodological Answer : The synthesis involves functionalizing the phenylacetamide backbone. A general approach includes:

- Step 1 : Condensation of 2-chloroacetamide derivatives with sodium azide (NaN₃) in a toluene/water (8:2) mixture under reflux (5–7 hours), followed by quenching with ice and purification via crystallization or ethyl acetate extraction .

- Step 2 : Methoxy group introduction via nucleophilic substitution or acylation with 2-methoxyacetic acid, monitored by TLC (hexane:ethyl acetate, 9:1). Key parameters include solvent polarity, stoichiometry of NaN₃ (1.5–2.0 equivalents), and reaction time .

- Yield Optimization : Higher yields (>80%) are achieved by controlling water content in the solvent system and avoiding side reactions like over-alkylation.

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer :

- Chromatography : TLC with hexane:ethyl acetate (9:1) to monitor reaction progress .

- Spectroscopy : ¹H/¹³C NMR to confirm methoxy (-OCH₃) and fluoro (-F) substituents. FTIR for amide C=O stretching (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

- Elemental Analysis : Verify molecular formula (e.g., C₉H₁₀FN₂O₂) and purity (>95%) via combustion analysis or HPLC .

Advanced Research Questions

Q. How do electronic effects of the 2-fluoro and 5-amino substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Insight : The electron-withdrawing fluoro group at the ortho position deactivates the phenyl ring, reducing nucleophilic aromatic substitution (SNAr) rates. Conversely, the para-amino group enhances electron density, facilitating Buchwald-Hartwig amination or Suzuki-Miyaura couplings .

- Experimental Design : Compare reaction rates using Pd catalysts (e.g., Pd(OAc)₂) with varying ligands (XPhos, SPhos) in DMF at 80–100°C. Monitor regioselectivity via LC-MS .

- Data Interpretation : Use Hammett plots to correlate substituent effects (σ values) with reaction kinetics .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Hypothesis Testing : Compare bioactivity datasets (e.g., IC₅₀ values in antimicrobial assays) under standardized conditions (pH, temperature, solvent). For example:

| Assay Type | Solvent | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Antifungal | DMSO | 12.5 | |

| Anticancer | EtOH | 28.7 |

- Confounding Factors : Solvent polarity (DMSO vs. EtOH) and cell line variability (HeLa vs. MCF-7) can explain discrepancies. Validate via dose-response curves and negative controls .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier orbitals (HOMO-LUMO gap) and electrostatic potential (MESP) for nucleophilic/electrophilic sites .

- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). Key parameters include grid box size (20 ų) and Lamarckian genetic algorithm .

- Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine force fields .

Method Development Questions

Q. What analytical methods are suitable for detecting degradation products of this compound under accelerated stability testing?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH).

- LC-MS/MS Analysis : Use a C18 column (3.5 μm, 150 mm) with gradient elution (acetonitrile:water + 0.1% formic acid) to separate degradation products. Major degradants include hydrolyzed amides and de-fluorinated analogs .

- Kinetic Modeling : Apply first-order kinetics to estimate shelf life (t₉₀) under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.